molecular formula C10H11NO4 B1369392 3-Methylcarbamoylmethoxy-benzoic acid

3-Methylcarbamoylmethoxy-benzoic acid

Cat. No.: B1369392
M. Wt: 209.2 g/mol
InChI Key: YNVZWXPSRRNRSL-UHFFFAOYSA-N
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Description

3-Methylcarbamoylmethoxy-benzoic acid is a benzoic acid derivative with a methylcarbamoyl-substituted methoxy group at the 3-position of the aromatic ring. Structurally, this compound combines a carboxylic acid moiety with a methylcarbamoylmethoxy (-OCH₂C(O)NHCH₃) substituent, which may influence its physicochemical properties (e.g., solubility, acidity) and biological interactions.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

3-[2-(methylamino)-2-oxoethoxy]benzoic acid

InChI

InChI=1S/C10H11NO4/c1-11-9(12)6-15-8-4-2-3-7(5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)

InChI Key

YNVZWXPSRRNRSL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Methylcarbamoylmethoxy-benzoic acid and related compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
This compound Not reported C₁₀H₁₁NO₅ 3-(Methylcarbamoylmethoxy), -COOH 225.20 g/mol* Hypothesized immunomodulatory potential -
3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid 1307060-05-4 C₁₄H₁₉NO₃ 3-(Neopentyl-methylcarbamoyl), -COOH 249.30 g/mol Drug impurity reference standard
2-Benzyl-3-methoxybenzoic acid 183874-21-7 C₁₅H₁₄O₃ 2-Benzyl, 3-methoxy, -COOH 242.27 g/mol R&D and commercial synthesis
3-Methoxy-2-methylbenzoic acid 55289-06-0 C₉H₁₀O₃ 3-Methoxy, 2-methyl, -COOH 166.18 g/mol Intermediate in fine chemical synthesis
3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid 115319-77-2 C₁₁H₁₄O₅ 3-Hydroxy, 2-methoxy, 6-methoxymethyl 226.23 g/mol Pharmaceutical intermediate

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity :

  • The methylcarbamoyl group in this compound may enhance hydrogen-bonding capacity compared to simpler methoxy or methyl derivatives (e.g., 3-Methoxy-2-methylbenzoic acid) . This could improve receptor binding in drug design.
  • In contrast, 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid (CAS 1307060-05-4) features a bulkier neopentyl group, which likely reduces solubility but increases metabolic stability .

Acidity and Solubility :

  • Electron-withdrawing groups (e.g., carbamoyl) increase the acidity of the benzoic acid moiety. For instance, this compound is expected to have a lower pKa (~2.5–3.0) compared to 2-Benzyl-3-methoxybenzoic acid (pKa ~4.0–4.5 due to electron-donating benzyl and methoxy groups) .

Applications: Compounds like 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid (CAS 115319-77-2) are used as intermediates in API synthesis, suggesting that this compound could serve similar roles .

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